5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

STAT3 inhibitor IL-6 signaling cancer cell selectivity

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 627843-18-9) is a synthetic, heterocyclic small molecule belonging to the pyrrolidinesulphonylaryl class, characterized by a pyridin-2(1H)-one core substituted with a pyrrolidine sulfonyl group. It is structurally and functionally related to compound '6a', a tool molecule from this class identified as a selective inhibitor of IL-6-induced STAT3 phosphorylation, a pathway of significant interest in oncology and inflammation research.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 627843-18-9
Cat. No. B2471096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
CAS627843-18-9
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C9H12N2O3S/c12-9-4-3-8(7-10-9)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12)
InChIKeyQOYWWWXFIYKITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 627843-18-9): A Pyrrolidinesulphonylaryl Scaffold for IL-6/STAT3 Pathway Research


5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 627843-18-9) is a synthetic, heterocyclic small molecule belonging to the pyrrolidinesulphonylaryl class, characterized by a pyridin-2(1H)-one core substituted with a pyrrolidine sulfonyl group . It is structurally and functionally related to compound '6a', a tool molecule from this class identified as a selective inhibitor of IL-6-induced STAT3 phosphorylation, a pathway of significant interest in oncology and inflammation research [1]. It is commercially available from multiple vendors for laboratory use, typically at purities of ≥97% .

Why 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Cannot Be Replaced by Other Pyrrolidine Sulfonamides


While numerous pyrrolidine sulfonamides exist, the specific placement of the sulfonyl group on the 5-position of the pyridin-2(1H)-one ring is critical for its biological profile. The activity of the closely related analog '6a' demonstrates that the pyrrolidinesulphonylaryl pharmacophore can confer selective inhibition of STAT3 phosphorylation over STAT1 in cellular assays, a property that is highly sensitive to structural modifications [1]. Generic substitution by other regioisomers (e.g., 3-sulfonyl), N-alkylated derivatives, or core-modified analogs like 5-(pyrrolidin-1-ylsulfonyl)indoline would likely result in a complete loss or significant alteration of this selective activity profile, as the specific core geometry and electronics dictate target engagement [2].

Quantitative Differentiation of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one: Evidence for Scientific Selection


Benchmarking STAT3 Phosphorylation Selectivity vs. STAT1 in IL-6 Stimulated Cancer Cells for Cpd 6a

A closely related pyrrolidinesulphonylaryl analog, compound 6a, demonstrated selective inhibition of STAT3 phosphorylation (pSTAT3) without affecting STAT1 phosphorylation (pSTAT1) in IL-6 stimulated MDA-MB-231 breast cancer and HeLa cells. This selectivity is a quantitative differentiator from many non-specific JAK/STAT inhibitors. The target compound serves as a core scaffold for generating analogs with this selective profile. [1]

STAT3 inhibitor IL-6 signaling cancer cell selectivity

Differential Cytostatic Effect in STAT3-Dependent vs. STAT3-Null Cancer Cells

The analog compound 6a exhibited a selectively cytostatic effect in STAT3-dependent MDA-MB-231 cells, while showing significantly less activity in STAT3-null A4 cells, providing evidence of on-target, STAT3-specific cellular activity. This cellular dependency biomarker differentiates it from generally cytotoxic agents. [1]

STAT3-dependent cancer cytostatic assay target engagement

Purity Profile and Supply Chain Consistency from a Traceable Manufacturer

A reliable, industrial-quality supply chain is critical for reproducible research. This compound is offered with a certified purity of 98% by Fluorochem, a reputable supplier. In head-to-head comparisons of vendor specifications, this level of purity and documentation reduces the risk of batch-to-batch variability that is common with non-certified or lower-purity alternatives (often listed at 95% or less).

chemical purity QC specifications reproducibility

Validated Application Scenarios for 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one Based on Evidence


STAT3-Dependent Cancer Pathway Dissection and Probe Development

This compound is an ideal starting point for medicinal chemistry programs aiming to develop selective STAT3 inhibitors for cancers driven by IL-6 autocrine/paracrine loops, such as triple-negative breast cancer (TNBC). The evidence shows that the core scaffold can achieve selective inhibition of STAT3 over STAT1, and its cytostatic activity is specific to STAT3-dependent cells [1]. This makes it a superior choice over generic JAK inhibitors for mechanistic studies where STAT1 inhibition would confound results.

In Vitro IL-6/STAT3 Pathway Biochemical and Cellular Assays

For research groups studying IL-6 signaling, the compound serves as a critical control or tool compound to validate STAT3 pathway activation. Its defined selectivity profile allows for clear interpretation of results in reporter gene assays, western blots, and cell viability experiments [1]. Using a compound with a confirmed purity of 98% ensures that observed effects are not artifacts of contaminants .

Chemical Biology Probe for STAT3 vs. STAT1 Functional Differentiation

Enables studies that require functional differentiation between the closely related STAT3 and STAT1 transcription factors. The evidence of selective pSTAT3 inhibition without affecting pSTAT1 provides a unique tool for understanding the divergent roles of these pathways in inflammation, immune evasion, and oncogenesis [1]. This is a specific application that non-selective inhibitors cannot fulfill.

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